molecular formula C16H22O7 B150528 Raspberryketone glucoside CAS No. 38963-94-9

Raspberryketone glucoside

Cat. No. B150528
CAS RN: 38963-94-9
M. Wt: 326.34 g/mol
InChI Key: IDONYWHRKBUDOR-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raspberry ketone glucoside is a compound derived from raspberry fruit, specifically identified as the 4′-O-β-d-glucopyranoside of 4-(4′-hydroxyphenyl)butan-2-one, also known as raspberry ketone. This compound, along with other related glucosides, contributes to the characteristic aroma and flavor of raspberries .

Synthesis Analysis

The synthesis of raspberry ketone glucoside can be achieved through biotechnological methods. Corynebacterium glutamicum has been engineered to produce raspberry ketone from supplemented p-coumaric acid. This process involves the use of a curcumin/dihydrocurcumin reductase from Escherichia coli, which exhibits benzalacetone reductase activity, crucial for the final step of raspberry ketone synthesis . Additionally, the metabolic flux in tobacco plants has been redirected to the phenylpropanoid pathway to produce raspberry ketone and its glycosides, demonstrating the potential for stable heterologous synthesis in plant hosts .

Molecular Structure Analysis

The molecular structure of raspberry ketone glucoside has been elucidated using 1H and 13C NMR spectroscopy, with the assignment of carbon resonances made by DEPT and INADEQUATE experiments. The effects of glucosylation on the NMR spectra of phenylbutanone derivatives have been discussed, providing insights into the structural changes induced by the addition of the glucose moiety .

Chemical Reactions Analysis

Raspberry ketone has been shown to interact with the active site of α-glucosidase, an enzyme associated with the treatment of type 2 diabetes. The hydroxyphenyl ring of raspberry ketone is crucial for this interaction, suggesting that similar compounds could be potential inhibitors of α-glucosidase . Furthermore, the biotransformation of raspberry ketone by cultured cells of Phytolacca americana has been studied, revealing the ability of these cells to reduce, hydroxylate, and glucosylate raspberry ketone to various glycosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of raspberry ketone glucoside are influenced by its phenolic structure. Raspberry ketone has been reported to have therapeutic and nutraceutical properties, including hepatic, cardio, and gastric protection, as well as anti-hyperlipidemic, anti-obesity, and depigmentation effects. Its activation of peroxisome proliferator-activated receptor-α (PPAR-α) is one of the main modes of action . In adipocytes, raspberry ketone has been found to increase lipolysis and fatty acid oxidation, suggesting its role in altering lipid metabolism .

Relevant Case Studies

Case studies involving raspberry ketone glucoside are primarily focused on its potential health benefits and applications in flavor and fragrance industries. For instance, the inhibitory effect of raspberry ketone on α-glucosidase has implications for diabetes treatment . The biosynthesis of raspberry ketone in engineered E. coli and C. glutamicum demonstrates the feasibility of producing this compound on a larger scale for industrial applications . Additionally, the redirection of metabolic flux in tobacco plants to produce raspberry ketone and its glycosides showcases the potential for plant-based production systems .

Scientific Research Applications

1. Flavor and Fragrance Industries

Raspberryketone glucoside is a natural flavor in plants such as raspberries, grapes, peaches, and rhubarb . It’s used as a food additive to create various aromas such as cherry, strawberry, kiwi, and other fruits . The aroma compound is widely applied as a flavoring agent in the food industry for products like sweets, yogurts, or soft drinks . In addition, it’s utilized as a component in perfumes .

2. Microbial Production

Scientists have genetically engineered E. coli metabolism to overproduce the metabolic precursors tyrosine and p-coumaric acid and increase Raspberryketone production . The engineered E. coli produced 19.3- and 1.9 g/L of tyrosine and p-coumaric acid from glucose, respectively . Fed-batch cultures given glucose as a carbon source produced 62 mg/L of Raspberryketone under optimized conditions . This production system is inexpensive and does not rely on plant extraction .

3. Skin Whitening

Raspberryketone glucoside has been found to have an inhibitory effect on melanin synthesis, which is the pigment responsible for color in the skin . This makes it a potential ingredient for skin whitening products .

4. Antioxidant

Raspberryketone has been found to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

5. Structure and Function Analysis

Raspberryketone glucoside can be used in bioactivity studies and structure-function analysis . It can be used in various biochemical assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Sodium Dodecyl Sulfate (SDS) analysis .

6. Humectant

Raspberryketone glucoside can also be used as a humectant . Humectants are substances that help to retain moisture, making them useful in cosmetic products . They enhance the product’s ability to hold and retain moisture, improving its performance and the user’s experience .

8. UV-Induced Damage Protection

Raspberryketone glucoside can be used in sunscreens for additional protection against UV-induced damage . It is believed to have properties that protect the skin from harmful UV rays, which can lead to skin damage and aging .

Safety And Hazards

Raspberryketone glucoside should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

The demand for raspberryketone glucoside as a plant-based natural flavoring agent is high, but natural raspberryketone glucoside is one of the most expensive flavor compounds due to its limited content in plants . With the development of biotechnology, biotechnological preparation methods of raspberryketone glucoside may be the most important route in the future .

properties

IUPAC Name

4-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDONYWHRKBUDOR-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192255
Record name Raspberryketone glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raspberryketone glucoside

CAS RN

38963-94-9
Record name Raspberry ketone β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38963-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raspberryketone glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raspberryketone glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RASPBERRYKETONE GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LCK69N6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raspberryketone glucoside
Reactant of Route 2
Raspberryketone glucoside
Reactant of Route 3
Raspberryketone glucoside
Reactant of Route 4
Raspberryketone glucoside
Reactant of Route 5
Reactant of Route 5
Raspberryketone glucoside
Reactant of Route 6
Raspberryketone glucoside

Citations

For This Compound
5
Citations
T Xue, M Zhao, J Chen, Y Chen, C Zhang… - Frontiers in Plant …, 2022 - frontiersin.org
… To confirm the results of the metabolome analysis, an α-glucosidase inhibitory activity assay was conducted on raspberryketone glucoside, β-sitosterol, majoroside, 4-…
Number of citations: 2 www.frontiersin.org
J Zhang, Z Ai, J Wu, S Liu, Y Hu, Y Liu, P Tang, L Cui… - LWT, 2023 - Elsevier
Commercial sterilization is a typical food processing method. The effects of commercial sterilization on non-ginsenoside functional components including phenolic acids, alkaloids, …
Number of citations: 1 www.sciencedirect.com
MY Peng, QQ Ren, YH Lai, J Zhang, HH Chen… - Scientia …, 2023 - Elsevier
The contribution of nitrogen (N)-deficiency-responsive metabolites and genes to long-term N-deficiency tolerance in Citrus is poorly understood. Using sweet orange (Citrus sinensis) …
Number of citations: 2 www.sciencedirect.com
JQ Chen, YY Chen, X Du, HJ Tao, ZJ Pu, XQ Shi… - 2022 - researchsquare.com
Background: The multicomponent nature of a medicinal herb leads to multiple efficacies via numerous metabolic byproducts, potential molecular interactions and targets, which makes a …
Number of citations: 3 www.researchsquare.com
何欢, 李硕, 李红霞, 段静, 李莉 - Detergent & Cosmetics, 2022 - search.ebscohost.com
: 通过对市售化妆品中烟酰胺等美白活性成分进行检测, 了解10 种常见美白活性成分的使用现状, 为化妆品原料监管提供参考依据. 利用GB/T 35954-2018 对50 批化妆品进行检测, 并将检测…
Number of citations: 0 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.